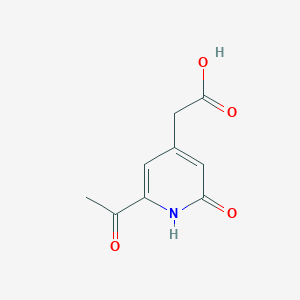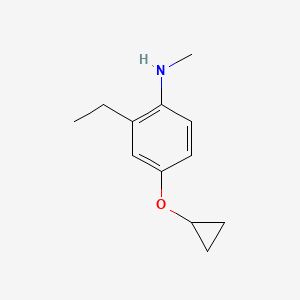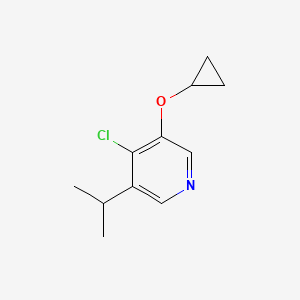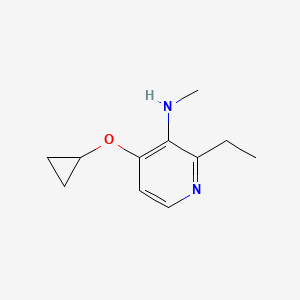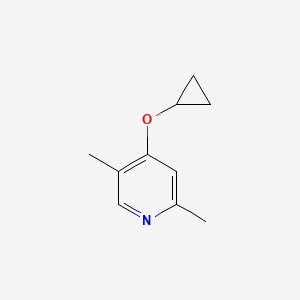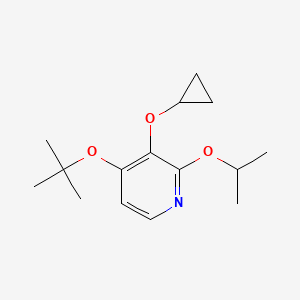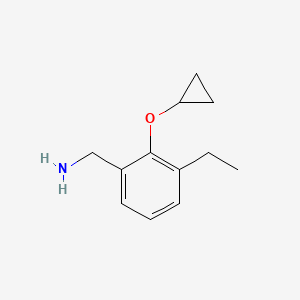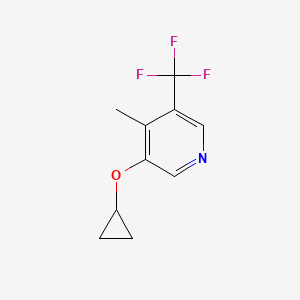
3-Methoxy-4-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(methylamino)phenol is an organic compound belonging to the phenol family It is characterized by a methoxy group (-OCH3) and a methylamino group (-NHCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(methylamino)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methoxyphenol.
Amination: The precursor undergoes an amination reaction where a methylamino group is introduced. This can be achieved using reagents like methylamine under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Automation: Automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-Methoxy-4-(methylamino)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(methylamino)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways, such as oxidative stress pathways, by acting as an antioxidant or pro-oxidant.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-Methoxyphenol: Similar structure but with the methoxy group in a different position, leading to different reactivity.
3-Methylamino-4-hydroxyphenol: Similar but lacks the methoxy group, affecting its chemical properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methoxy-4-(methylamino)phenol |
InChI |
InChI=1S/C8H11NO2/c1-9-7-4-3-6(10)5-8(7)11-2/h3-5,9-10H,1-2H3 |
InChI Key |
QTVFZUCFFNPFLE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


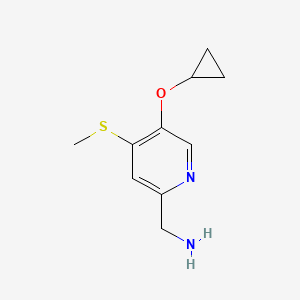

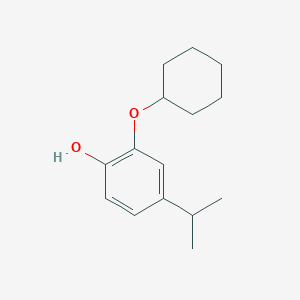
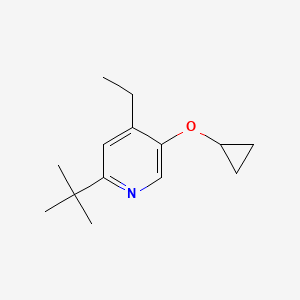
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
